Aspartame-d3

Internal Standard LC-MS Quantification

For analytical labs quantifying aspartame in complex matrices, unlabeled standards cause ion suppression variability. Aspartame-d3 eliminates this with a +3 Da mass shift for precise chromatographic co-elution and matrix-effect correction. - Deuterated internal standard for LC-MS/MS & GC-MS methods - Empirically verified for ANDA method validation & QC workflows - Lot-specific isotopic enrichment ≥98 atom % D; shipped ambient with CoA

Molecular Formula C14H18N2O5
Molecular Weight 297.32 g/mol
CAS No. 1356841-28-5
Cat. No. B577392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartame-d3
CAS1356841-28-5
Molecular FormulaC14H18N2O5
Molecular Weight297.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i1D3
InChIKeyIAOZJIPTCAWIRG-JRDZZGLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspartame-d3: Deuterated Internal Standard for LC-MS


Aspartame-d3 (CAS 1356841-28-5) is a deuterium-labeled analog of the widely used artificial sweetener aspartame, in which three hydrogen atoms in the methyl ester group have been replaced with stable deuterium atoms . Chemically designated as α-L-Aspartyl-L-phenylalanine (Methyl-d3) Ester, this stable isotope-labeled compound retains the structural and physicochemical properties of native aspartame, including its characteristic sweetness intensity—approximately 160 times sweeter than sucrose in aqueous solution—while providing a distinct mass shift of +3 Da relative to the unlabeled analyte . Aspartame-d3 is exclusively intended for research and analytical applications, most critically as an internal standard for the accurate quantification of aspartame in complex biological and food matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its commercial availability is primarily through specialized chemical suppliers offering products with certified purity and isotopic enrichment suitable for method validation and quality control workflows .

  • Deuterated internal standard for stable isotope dilution mass spectrometry
  • Certified isotopic enrichment with defined +3 Da mass shift
  • Supports method validation and quality control workflows

Why Generic Substitutes Fail for Aspartame-d3


Generic substitution of Aspartame-d3 with either the unlabeled parent compound (aspartame) or alternative deuterated variants such as Aspartame-d5 is analytically invalid due to fundamental principles of stable isotope dilution mass spectrometry. The utility of a deuterated internal standard hinges on its precise mass difference from the target analyte, which must be sufficient to prevent spectral overlap yet minimal enough to ensure nearly identical physicochemical behavior, including extraction recovery, chromatographic retention, and ionization efficiency [1]. While unlabeled aspartame offers no mass differentiation, rendering it useless for internal standardization, other labeled forms such as Aspartame-d5 (mass shift +5 Da, molecular weight 299.33 g/mol) or alternative isotopic labeling patterns may exhibit subtle but significant differences in chromatographic retention time, matrix effect susceptibility, or isotopic purity profiles relative to Aspartame-d3 [2]. These variations can introduce systematic bias in quantification when methods are specifically optimized for Aspartame-d3, particularly in complex sample matrices such as food products, biological fluids, and pharmaceutical formulations. Consequently, selection of the appropriate internal standard must be based on empirically verified method-specific performance data rather than assumed class equivalence.

Target Standard
Potential Substitute
Analytical Risk
Aspartame-d3
Unlabeled aspartame
No mass shift prevents matrix-effect correction and recovery tracking
Aspartame-d3
Aspartame-d5
Different mass shift may alter chromatographic co-elution and matrix effect susceptibility

Aspartame-d3: Quantitative Differentiation Evidence


Mass Spectrometric Differentiation from Unlabeled Aspartame

Aspartame-d3 demonstrates a mass shift of +3 Da compared to unlabeled aspartame (molecular weight 297.32 vs. 294.30 g/mol) due to the substitution of three hydrogen atoms with deuterium in the methyl ester moiety . This mass difference is sufficient to prevent spectral interference between the analyte and internal standard signals in mass spectrometric detection while remaining small enough to preserve near-identical chemical and physical properties [1]. In contrast, Aspartame-d5 exhibits a mass shift of +5 Da (molecular weight 299.33 g/mol), which may introduce greater potential for differential chromatographic behavior or matrix effect susceptibility in certain method conditions .

Mass Shift
Head-to-head
Target: +3 Da (297.32 g/mol) Aspartame-d5: +5 Da (299.33 g/mol)
Reported fit for triple quadrupole methods; co-elution context
May minimize isotopic cross-talk in MS/MS
Internal Standard LC-MS Quantification

Certified Isotopic Purity and Deuterium Enrichment

Aspartame-d3 products from reputable vendors are characterized by high isotopic enrichment, typically specified as containing three deuterium atoms at the methyl ester position, ensuring a consistent and predictable +3 Da mass shift relative to the unlabeled compound . Vendor certificates of analysis for Aspartame-d3 routinely indicate chemical purity of ≥98% and isotopic purity suitable for quantitative applications, although lot-specific data must be verified . In contrast, alternative deuterated aspartame analogs may exhibit different labeling patterns (e.g., Aspartame-d5 with five deuterium atoms) or may be supplied with lower specified isotopic enrichment, potentially introducing variability in internal standard performance .

Isotopic Enrichment
Specification review
3 deuterium atoms (methyl ester); purity ≥98% (vendor-dependent)
Predictable mass shift for method ruggedness
Verify lot-specific certificate of analysis
Stable Isotope Purity Method Validation

ANDA Method Validation and QC Compliance

Aspartame-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines, explicitly supporting its use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Aspartame [1]. This formal qualification is a differentiating factor compared to generic deuterated sweetener standards that may not carry equivalent regulatory-grade documentation . Furthermore, Aspartame-d3 can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) upon feasibility confirmation, enhancing its suitability for regulated bioanalytical laboratories [1].

Regulatory Qualification
Class-level
Vendor-declared suitability for ANDA method validation and QC; traceability to USP/EP possible
May support compliance documentation review
End-user must verify lot-specific regulatory alignment
Regulatory ANDA QC

Long-Term Stability and Recommended Storage

Aspartame-d3 is characterized by a defined shelf life of ≥12 months when stored properly at -20°C under dry, dark conditions, with short-term stability (1 month) at 0-4°C for stock solutions . The deuterium substitution in the methyl ester group may enhance resistance to certain degradation pathways compared to unlabeled aspartame, although this is a class-level inference for deuterated compounds rather than a unique feature of Aspartame-d3 . Other vendors specify storage at 2-8°C under an inert atmosphere, indicating that procurement decisions should consider the storage infrastructure available in the end-user laboratory [1].

Storage Stability
Supporting evidence
Shelf life ≥12 months at -20°C (dry, dark); stock solutions 1 month at 0-4°C
Supports procurement and inventory planning
Deuterated analog stability is class-level inference
Stability Storage Shelf Life

Aspartame-d3: Optimal Application Scenarios


Internal Standard for LC-MS/MS in Food Matrices

Aspartame-d3 is optimally deployed as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying aspartame in complex food matrices such as soft drinks, dairy products, baked goods, and dietary supplements . The +3 Da mass shift relative to native aspartame allows for precise mass spectrometric differentiation without compromising chromatographic co-elution, thereby correcting for matrix-induced ion suppression/enhancement and extraction variability [1]. This application leverages the compound's defined isotopic purity and regulatory-grade documentation, enabling robust method validation suitable for quality control and regulatory compliance workflows [2].

Metabolic Tracing in ADME Studies

Aspartame-d3 can be employed as a tracer in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of aspartame in biological systems . The deuterium label provides a stable, non-radioactive tag that allows researchers to distinguish exogenous aspartame from endogenous dipeptides and amino acids without altering the compound's pharmacokinetic profile [1]. This application is supported by the compound's well-characterized stability and the availability of lot-specific certificates of analysis that confirm isotopic enrichment [2].

Method Validation and QC for ANDA

Aspartame-d3 is explicitly qualified for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for aspartame-containing pharmaceutical products . The compound's traceability to pharmacopeial reference standards (USP or EP) and compliance with regulatory characterization guidelines make it a strategic choice for bioanalytical laboratories operating under GLP or GMP conditions [1]. This application scenario directly leverages the regulatory differentiation evidence established in Section 3 .

Deuterated Standard for NMR Spectroscopy

Aspartame-d3 is suitable for use as a deuterated internal standard or reference compound in NMR spectroscopic applications, where the deuterium labeling provides a distinct spectroscopic handle for chemical shift referencing or quantification . The compound exhibits slight solubility in DMSO and methanol, as noted in vendor datasheets, enabling its use in a range of NMR solvent systems [1]. This application scenario is supported by the high chemical purity (≥95%) and defined isotopic enrichment of commercially available Aspartame-d3 [2].

Application
Selection Property
Validation Focus
Quantification in complex matrices
Mass shift specificity
Matrix effect correction and recovery
Metabolic tracing research
Deuterium label stability
Pharmacokinetic interpretation
Method qualification for regulatory workflows
Documentation alignment
Compliance review
NMR-based referencing
Deuterated chemical shift
Purity and solubility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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